molecular formula C21H20N4O2 B3313588 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 946380-98-9

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No. B3313588
CAS RN: 946380-98-9
M. Wt: 360.4 g/mol
InChI Key: BUGUPFBTLVHFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . Oxadiazole is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .


Synthesis Analysis

Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms .


Chemical Reactions Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The indole nucleus, a component of this compound, is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound may affect the carbonic anhydrase pathway, which plays a crucial role in maintaining pH balance in the body and is involved in various biological processes.

Pharmacokinetics

It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have good bioavailability.

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown various therapeutic effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities .

Action Environment

It is known that the properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . This suggests that the compound may be stable and effective under a variety of environmental conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, research is needed to optimize the synthesis of this compound to improve its yield and purity.

Scientific Research Applications

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.

properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-20-23-24-21(27-20)18-12-15-9-5-7-11-17(15)25(18)13-19(26)22-16-10-6-4-8-14(16)2/h4-12H,3,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGUPFBTLVHFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.